Ethyl 2-(acetylamino)-4-nitrobenzoate
Description
Ethyl 2-(acetylamino)-4-nitrobenzoate is a nitro-substituted benzoate ester featuring an acetylamino group at the 2-position and a nitro group at the 4-position. This compound belongs to a class of aromatic esters with applications in pharmaceutical intermediates and organic synthesis. The presence of both electron-withdrawing (nitro) and electron-donating (acetylamino) groups creates unique reactivity, making it valuable for designing drug candidates or functional materials.
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22g/mol |
IUPAC Name |
ethyl 2-acetamido-4-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)9-5-4-8(13(16)17)6-10(9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,14) |
InChI Key |
XBIKHYPBFPXZEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Properties: The nitro group at the 4-position increases electrophilicity, while the acetylamino group at the 2-position introduces hydrogen-bonding capability, influencing solubility and crystallinity.
Analytical and Chromatographic Behavior
Retention times (tR) from HPLC analysis () highlight polarity differences among nitrobenzoate derivatives:
This compound is expected to exhibit intermediate retention behavior due to its ester and acetylamino groups, though exact data are unavailable in the provided evidence.
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